3H-Imidazo[4,5-b]pyridine, 4-oxide
Overview
Description
3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with the molecular formula C6H5N3O . It is a derivative of imidazopyridine, which is a class of compounds known to have various biological activities .
Synthesis Analysis
A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The synthesis of these compounds involves alkylation reactions under Phase Transfer Catalysis (PTC) conditions .Molecular Structure Analysis
The molecular structure of 3H-Imidazo[4,5-b]pyridine, 4-oxide has been analyzed using X-ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
3H-Imidazo[4,5-b]pyridine, 4-oxide and its derivatives have been synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Physical And Chemical Properties Analysis
3H-Imidazo[4,5-b]pyridine, 4-oxide has a molecular weight of 135.12 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 135.043261791 g/mol. It has a topological polar surface area of 50.9 Ų .Scientific Research Applications
Antimicrobial Research
3H-Imidazo[4,5-b]pyridine, 4-oxide has been explored for its antimicrobial properties. Studies suggest that derivatives of this compound can be effective against a range of microbial pathogens. The compound’s interaction with microbial cell membranes and inhibition of essential bacterial enzymes contribute to its antimicrobial efficacy .
Cancer Treatment
In the field of oncology, 3H-Imidazo[4,5-b]pyridine, 4-oxide derivatives have shown promise as potential therapeutic agents. Their ability to interfere with cellular pathways crucial for the survival of cancer cells makes them candidates for anticancer drugs. They may work by inhibiting kinase activity or disrupting cell signaling pathways involved in tumor growth and metastasis .
Enzyme Inhibition
This compound is also being researched for its role in enzyme inhibition. It has been identified as a selective inhibitor of certain enzymes like nitric oxide synthases, which are involved in inflammatory responses. By modulating the activity of these enzymes, 3H-Imidazo[4,5-b]pyridine, 4-oxide could be used to treat conditions associated with excessive inflammation .
Sensor Technology
The unique structural features of 3H-Imidazo[4,5-b]pyridine, 4-oxide make it suitable for sensor technology applications. Its chemical properties allow it to interact with various analytes, which can be useful in the development of chemical sensors for environmental monitoring or medical diagnostics .
Optoelectronic Devices
Research has indicated that imidazo[4,5-b]pyridine derivatives can be utilized in optoelectronic devices. These compounds can serve as components in light-emitting diodes (LEDs) or other electronic devices where their electron-rich nature facilitates efficient energy transfer and light emission .
Pharmaceutical Field
In the pharmaceutical industry, 3H-Imidazo[4,5-b]pyridine, 4-oxide is a key scaffold for drug development. Its structural similarity to biologically active purines allows it to mimic or interfere with natural biochemical processes, leading to the discovery of new medications for various diseases, including central nervous system disorders, digestive system ailments, and inflammatory conditions .
Mechanism of Action
Target of Action
3H-Imidazo[4,5-b]pyridine, 4-oxide is a compound with a structural resemblance to purines, which has prompted investigations into its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound’s primary targets include the GABA A receptor, where it acts as a positive allosteric modulator . It also targets IKK-ɛ and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, its interaction with the GABA A receptor enhances the receptor’s activity . When it targets IKK-ɛ and TBK1, it leads to the activation of NF-kappaB through phosphorylation . This results in the transcription of genes involved in immune and inflammatory responses .
Biochemical Pathways
The compound influences many cellular pathways necessary for the proper functioning of cells . For instance, it affects the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses . The activation of this pathway can lead to the transcription of genes involved in these responses .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The result of the compound’s action at the molecular and cellular level is the modulation of the activity of its targets, leading to changes in cellular function . For instance, its action on the GABA A receptor can lead to enhanced neuronal inhibition . Its action on IKK-ɛ and TBK1 can lead to the activation of NF-kappaB and the transcription of genes involved in immune and inflammatory responses .
Action Environment
The action of 3H-Imidazo[4,5-b]pyridine, 4-oxide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can influence its action, as they may compete for the same targets or affect the same pathways
Future Directions
The future directions of research on 3H-Imidazo[4,5-b]pyridine, 4-oxide could involve further optimization of the molecules to enhance their mTOR inhibitory activity and selectivity over PI3Kα . Additionally, the exploration of other biological activities of this compound could also be a potential area of future research.
properties
IUPAC Name |
4-hydroxyimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGQFLUKHNBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342826 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo[4,5-b]pyridine, 4-oxide | |
CAS RN |
6863-46-3 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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